tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(tert-butyldimethylsilyl)oxy]-2-oxopyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a tert-butyldimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the protection of a hydroxyl group with tert-butyldimethylsilyl chloride in the presence of a base, followed by the formation of the pyrrolidine ring and subsequent esterification to introduce the tert-butyl ester group .
Industrial Production Methods: the principles of organic synthesis, such as the use of flow microreactor systems for efficient and sustainable synthesis, can be applied to its production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether moiety.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.
Substitution: The tert-butyldimethylsilyl group can be substituted under specific conditions, such as treatment with fluoride ions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride or other fluoride sources.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silyl ethers, while reduction can produce alcohols from carbonyl groups.
Scientific Research Applications
Chemistry: The compound is used as a protecting group in organic synthesis, particularly for hydroxyl groups, due to the stability of the tert-butyldimethylsilyl ether .
Biology and Medicine: In biological research, it can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: While its industrial applications are limited, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-oxopyrrolidine-1-carboxylate involves its role as a protecting group. The tert-butyldimethylsilyl group protects hydroxyl functionalities during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for controlled synthesis of complex molecules .
Comparison with Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
tert-Butyldimethylsilyloxyacetaldehyde: Another compound featuring the tert-butyldimethylsilyl group, used in stereocontrolled synthesis.
Uniqueness: tert-Butyl 4-[(tert-butyldimethylsilyl)oxy]-2-oxopyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and protective groups, making it versatile for various synthetic applications.
Properties
CAS No. |
612843-57-9 |
---|---|
Molecular Formula |
C15H29NO4Si |
Molecular Weight |
315.5 |
Purity |
95 |
Origin of Product |
United States |
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